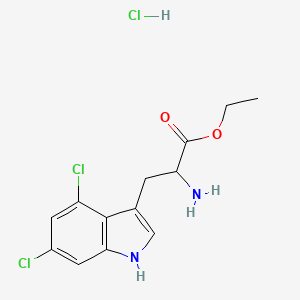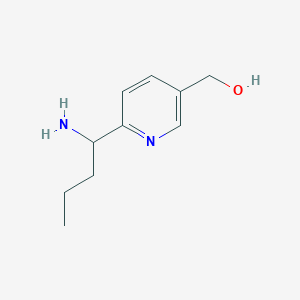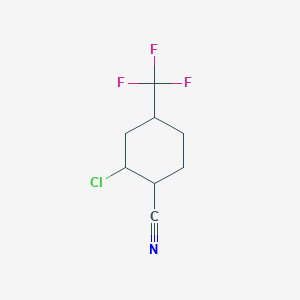
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . The desired product can be obtained in a yield of 0.7 g .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cheap sources of trifluoromethyl, such as CF3SO2Na, suggests potential scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride undergoes various types of reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidation reactions.
Reduction: The indole ring can undergo reduction under specific conditions.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.
Major Products Formed
Oxidation: Products include oxidized derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Products include sulfonamide and sulfonate esters.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl chloride groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)indole: Similar structure but lacks the sulfonyl chloride group.
Trifluoromethylated indoles: Various derivatives with different functional groups.
Uniqueness
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which confer distinct chemical reactivity and potential bioactivity .
Propriétés
Formule moléculaire |
C9H5ClF3NO2S |
|---|---|
Poids moléculaire |
283.66 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1H-indole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-17(15,16)6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H |
Clé InChI |
GLNPFLRDVZQMBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



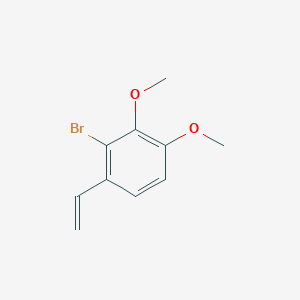



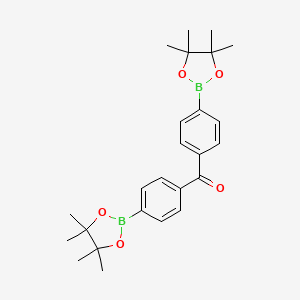
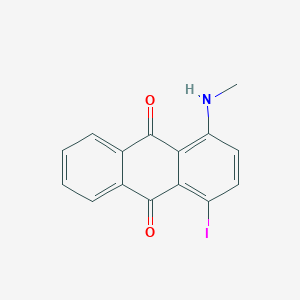
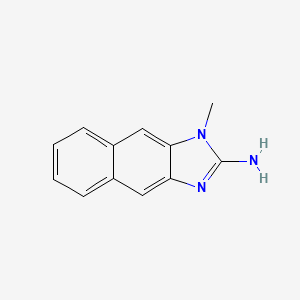

![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
